molecular formula C22H17Cl2NO2 B5051403 N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide

N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide

Cat. No. B5051403
M. Wt: 398.3 g/mol
InChI Key: IZFNIAIJSLPHFR-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide, also known as CMMPA, is a synthetic compound that belongs to the group of acrylamide derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide for lab experiments is its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of disease and drug action. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can be a limitation for some experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide and to identify its molecular targets.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide involves a multi-step process that includes the reaction of 3-chloro-4-methoxyaniline with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with phenylacetic acid in the presence of a base. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been extensively studied for its potential use as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. It has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activities in vitro and in vivo.

properties

IUPAC Name

(E)-N-(3-chloro-4-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO2/c1-27-21-12-11-17(14-20(21)24)25-22(26)18(15-7-3-2-4-8-15)13-16-9-5-6-10-19(16)23/h2-14H,1H3,(H,25,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFNIAIJSLPHFR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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